molecular formula C33H22N2O3 B4900070 N,2-BIS({[1,1'-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

N,2-BIS({[1,1'-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE

Cat. No.: B4900070
M. Wt: 494.5 g/mol
InChI Key: ZFYKFPYVJLBXRB-UHFFFAOYSA-N
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Description

N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalimide core substituted with biphenyl groups, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide core.

    Substitution with Biphenyl Groups: The biphenyl groups are introduced through a nucleophilic substitution reaction, where the phthalimide core reacts with biphenyl derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform reaction conditions and efficient mixing of reactants.

    Purification Techniques: Employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The biphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(1-naphthyl)-N,N’-diphenylbenzidine: Known for its use in organic electronics.

    N,N’-Bis(4-aminophenyl)-1,4-phenylenediamine: Utilized in the synthesis of polymers and advanced materials.

Uniqueness

N,2-BIS({[1,1’-BIPHENYL]-2-YL})-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE stands out due to its unique structural features, which confer distinct chemical properties and reactivity. Its biphenyl-substituted phthalimide core makes it particularly suitable for applications requiring high stability and specific reactivity patterns.

Properties

IUPAC Name

1,3-dioxo-N,2-bis(2-phenylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H22N2O3/c36-31(34-29-17-9-7-15-25(29)22-11-3-1-4-12-22)24-19-20-27-28(21-24)33(38)35(32(27)37)30-18-10-8-16-26(30)23-13-5-2-6-14-23/h1-21H,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYKFPYVJLBXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=CC=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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